(4-Amino-2-bromophenyl)(morpholino)methanone
Overview
Description
(4-Amino-2-bromophenyl)(morpholino)methanone: is a chemical compound characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-bromophenyl)(morpholino)methanone typically involves multiple steps, starting with the bromination of an appropriate phenyl compound followed by the introduction of the morpholine and amino groups. One common method is the reaction of 2-bromophenol with chloroform in the presence of a base to form the corresponding benzophenone derivative, which is then further reacted with morpholine and an amine source.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
(4-Amino-2-bromophenyl)(morpholino)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in a nitro-substituted derivative.
Reduction: The nitro group, if present, can be reduced to an amine, leading to the formation of different amine derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Nitro derivatives
Amine derivatives
Alkyl or aryl-substituted derivatives
Scientific Research Applications
(4-Amino-2-bromophenyl)(morpholino)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Amino-2-bromophenyl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The morpholine ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
(4-Amino-2-bromophenyl)(morpholino)methanone: is compared with other similar compounds, such as:
(4-Bromophenyl)(morpholino)methanone: Lacks the amino group, resulting in different reactivity and applications.
(2-Bromophenyl)(morpholino)methanone: Different position of the bromine atom, leading to variations in chemical behavior.
(4-Amino-2-chlorophenyl)(morpholino)methanone: Similar structure but with a chlorine atom instead of bromine, affecting its properties and uses.
Properties
IUPAC Name |
(4-amino-2-bromophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWLGLOKGPWKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232773 | |
Record name | Methanone, (4-amino-2-bromophenyl)-4-morpholinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-20-7 | |
Record name | Methanone, (4-amino-2-bromophenyl)-4-morpholinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-amino-2-bromophenyl)-4-morpholinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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